N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea, also known as DFD-01, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This urea derivative has been found to exhibit promising anti-tumor activity, making it a subject of interest in cancer research.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is not yet fully understood. However, it is believed that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been found to inhibit the activity of the enzyme Aurora A kinase, which plays a role in mitosis and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its therapeutic potential in other diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can cause significant toxicity in normal cells. However, one limitation of this compound is its poor solubility, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea. One area of interest is the development of more effective formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases beyond cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenyl isocyanate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with urea to form the final product, this compound.
Scientific Research Applications
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that this compound is effective against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent.
properties
IUPAC Name |
1-(2,4-dibromophenyl)-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2N2O/c14-7-1-3-11(9(15)5-7)18-13(20)19-12-4-2-8(16)6-10(12)17/h1-6H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPKGDVGLTMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.